Spectroscopic and Structural Elucidation of C-Veratroylglycol: A Technical Guide
Spectroscopic and Structural Elucidation of C-Veratroylglycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for C-Veratroylglycol, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally related compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of C-Veratroylglycol.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for C-Veratroylglycol, presumed to be 1-(3,4-dimethoxyphenyl)-2,3-dihydroxypropan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for C-Veratroylglycol (in CDCl₃, at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.7 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~5.0 | t | 1H | CH(OH) |
| ~3.9 | s | 3H | OCH₃ |
| ~3.85 | s | 3H | OCH₃ |
| ~3.7-3.8 | m | 2H | CH₂(OH) |
| ~3.0-4.0 | br s | 2H | OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for C-Veratroylglycol (in CDCl₃, at 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195-200 | C=O |
| ~153 | Ar-C |
| ~149 | Ar-C |
| ~128 | Ar-C |
| ~123 | Ar-CH |
| ~110 | Ar-CH |
| ~109 | Ar-CH |
| ~75 | CH(OH) |
| ~65 | CH₂(OH) |
| ~56 | OCH₃ |
| ~55.9 | OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for C-Veratroylglycol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aroyl ketone) |
| ~1600, ~1510 | Medium | C=C stretch (aromatic) |
| ~1270, ~1020 | Strong | C-O stretch (ethers and alcohols) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for C-Veratroylglycol
| m/z | Relative Intensity (%) | Assignment |
| 212 | High | [M]⁺ (Molecular Ion) |
| 181 | Medium | [M - CH₂OH]⁺ |
| 165 | High | [M - CH(OH)CH₂OH]⁺ (Veratroyl cation) |
| 137 | Medium | [165 - CO]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of C-Veratroylglycol.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
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Spectrometer: 400 MHz NMR Spectrometer
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¹H NMR:
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Pulse Program: zg30
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Number of Scans: 16
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Acquisition Time: ~4 seconds
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Relaxation Delay: 1 second
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¹³C NMR:
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Pulse Program: zgpg30
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Number of Scans: 1024
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Acquisition Time: ~1 second
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Relaxation Delay: 2 seconds
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Infrared (IR) Spectroscopy
Sample Preparation:
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Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
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Place a small amount (1-2 mg) of solid C-Veratroylglycol onto the center of the diamond crystal.
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Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 32
Mass Spectrometry (MS)
Sample Preparation:
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Prepare a 1 mg/mL solution of C-Veratroylglycol in a suitable solvent such as methanol (B129727) or acetonitrile.
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Further dilute the solution to approximately 10 µg/mL with the same solvent.
Instrumentation and Parameters (Electron Ionization - EI):
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Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
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Ionization Mode: Electron Ionization (EI)
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Ionization Energy: 70 eV
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Mass Range: m/z 50-500
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Inlet System: Direct infusion or GC introduction.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like C-Veratroylglycol.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of C-Veratroylglycol.
